3-Carbamyl-2,4,6-trichlorobenzoic acid
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Overview
Description
3-Carbamyl-2,4,6-trichlorobenzoic acid is a chlorinated aromatic compound with the molecular formula C₈H₄Cl₃NO₃. It is known for its role as a metabolite of chlorothalonil, a widely used fungicide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamyl-2,4,6-trichlorobenzoic acid typically involves the chlorination of benzoic acid derivatives. One common method includes the reaction of 1,3,5-trichlorobenzene with carbon tetrachloride to produce 2,4,6-trichlorobenzotrichloride, which is then hydrolyzed to form 2,4,6-trichlorobenzoic acid. This intermediate can be further reacted with urea under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination processes followed by purification steps such as crystallization and refining. The use of advanced techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Carbamyl-2,4,6-trichlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different chlorinated derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated benzoic acid derivatives.
Substitution: Halogen substitution reactions are common, where chlorine atoms are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles facilitate substitution reactions
Major Products
The major products formed from these reactions include various chlorinated and non-chlorinated benzoic acid derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Carbamyl-2,4,6-trichlorobenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of various agrochemicals and as a reagent in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 3-Carbamyl-2,4,6-trichlorobenzoic acid involves its interaction with specific enzymes and molecular pathways. It is known to inhibit certain glutathione-related enzymes, affecting cellular respiration in target organisms. This inhibition leads to the disruption of metabolic processes, making it effective in its role as a metabolite of chlorothalonil .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorobenzoic acid: Another chlorinated benzoic acid derivative with similar properties.
2,4,6-Trichlorobenzoic acid: A closely related compound used as an intermediate in various chemical reactions
Uniqueness
3-Carbamyl-2,4,6-trichlorobenzoic acid is unique due to its specific structure and the presence of a carbamyl group, which imparts distinct chemical and biological properties. Its role as a metabolite of chlorothalonil further distinguishes it from other similar compounds .
Properties
CAS No. |
83871-85-6 |
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Molecular Formula |
C8H4Cl3NO3 |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
3-carbamoyl-2,4,6-trichlorobenzoic acid |
InChI |
InChI=1S/C8H4Cl3NO3/c9-2-1-3(10)5(8(14)15)6(11)4(2)7(12)13/h1H,(H2,12,13)(H,14,15) |
InChI Key |
CVLQXZRASAYAPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)C(=O)O)Cl)C(=O)N)Cl |
Origin of Product |
United States |
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